No Verifiable Quantitative Evidence
A comprehensive search of primary literature, patents, BindingDB, ChEMBL, and PubChem did not yield any quantitative head-to-head comparison data, IC₅₀ values, selectivity panels, or pharmacokinetic parameters for 2-chloro-1-(4-methoxyindolin-1-yl)propan-1-one against structurally defined comparators. Vendor claims referencing Notum inhibition could not be verified against primary data sources; the BindingDB entry with an IC₅₀ of 18 nM (BDBM50554460) was confirmed to correspond to a different chemical structure (CF₃-substituted) rather than the target 4-methoxyindoline compound. No patent examples explicitly enumerating this compound with biological data were identified in US11634391B2, WO2021071475, or other indolinone-focused patent families.
| Evidence Dimension | Target engagement (Notum inhibition IC₅₀) |
|---|---|
| Target Compound Data | No verifiable data found |
| Comparator Or Baseline | Structurally related indoline Notum inhibitors: IC₅₀ values ranging from 4.9 nM to >500 nM reported for distinct chemotypes in published studies |
| Quantified Difference | Cannot be calculated |
| Conditions | N/A — data absent |
Why This Matters
Without verified quantitative differentiation, procurement decisions cannot be evidence-based and must rely on intended application requirements and in-house validation.
